molecular formula C11H12N6O3 B12809768 9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- CAS No. 121153-18-2

9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)-

Cat. No.: B12809768
CAS No.: 121153-18-2
M. Wt: 276.25 g/mol
InChI Key: PGZCHDSYRDIAPC-YKNIRZDTSA-N
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Description

9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- is a synthetic compound with the molecular formula C11H12N6O3 and a molecular weight of 276.25 g/mol . This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- involves several steps. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Attachment of the Sugar Moiety: The sugar moiety, in this case, a modified xylofuranose, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the sugar moiety is replaced by a cyano group.

Industrial production methods for this compound typically involve optimization of these synthetic steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule. Common reagents for these reactions include halides, amines, and thiols.

Scientific Research Applications

9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound is used in studies related to nucleic acids and their analogs. It helps in understanding the interactions between nucleic acids and proteins.

    Medicine: It has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its ability to mimic natural nucleosides makes it a valuable tool in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleosides and incorporate into nucleic acids, thereby affecting DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved include the inhibition of DNA polymerase and the activation of cellular stress responses.

Comparison with Similar Compounds

9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- can be compared with other similar compounds such as:

The uniqueness of 9H-Purin-6-amine, 9-(3-cyano-3-deoxy-beta-D-xylofuranosyl)- lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

CAS No.

121153-18-2

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H12N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,2H2,(H2,13,14,15)/t5-,6+,8+,11+/m0/s1

InChI Key

PGZCHDSYRDIAPC-YKNIRZDTSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)C#N)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)C#N)O)N

Origin of Product

United States

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